

structure of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

EDTA-(S)-1-(4Aminoxyacetamidobenzyl)

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An In-depth Technical Guide to the Bifunctional Chelator: **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)**

Introduction

In the landscape of modern drug development, particularly in the fields of targeted radiopharmaceuticals and bioconjugation, bifunctional chelators (BFCs) are indispensable tools.[1][2][3] These molecules serve a dual purpose: one functional end securely binds a metal ion (often a radionuclide), while the other provides a reactive handle for covalent attachment to a biomolecule, such as an antibody or peptide.[2][4] This creates a targeted agent capable of delivering a metallic payload to a specific biological site for diagnostic imaging or therapeutic intervention.[1][5]

This technical guide provides a comprehensive overview of a specific bifunctional chelator, **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)**. This molecule integrates the well-established metal-binding capabilities of an ethylenediaminetetraacetic acid (EDTA) core with a versatile aminoxy functional group for bioconjugation. We will explore its core structure, physicochemical properties, and detailed experimental protocols for its application, aimed at researchers, scientists, and professionals in drug development.

Core Structure and Properties



The chemical name, **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)**, describes a molecule built upon an EDTA framework. EDTA is a polyaminocarboxylic acid renowned for its ability to form highly stable, 1:to:1 complexes with a wide range of metal ions by acting as a hexadentate ligand (binding through two nitrogen and four carboxylate oxygen atoms).[6][7][8]

The key modification in this derivative is the attachment of a substituted benzyl group to the ethylenediamine backbone. This modification introduces two critical features:

- An (S)-chiral center, which can influence the conformation of the metal complex and its interaction with biological systems.
- A 4-aminoxyacetamido group, which serves as the reactive moiety for conjugation. The terminal aminoxy group (-O-NH₂) is particularly useful as it reacts selectively with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation.[9][10]

Chemical Structure

The structure consists of the EDTA core, a chiral benzyl linker, and the reactive aminoxy group.

Physicochemical Data

The following table summarizes the key quantitative properties of **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)**.

Property	Value	Reference
Synonyms	AABE; (S)-1-(4- Aminoxyacetamidobenzyl)ethyl enediaminetetraacetic acid	[11]
CAS Number	1217704-71-6	[11]
Molecular Formula	C19H26N4O10	[11]
Molecular Weight	470.43 g/mol	[11]
Form	Pale Yellow Foam	[11]
Solubility	Soluble in DMSO, Water	[11]



Principle of Bimodal Functionality

The utility of this molecule stems from its distinct, spatially separated functional domains. The logical relationship between these components is illustrated below.



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Diagram 1: Functional components of the bifunctional chelator.

- Chelation Domain: The EDTA portion provides six donor atoms (two tertiary amines and four carboxylate groups) that coordinate with a metal ion, forming a stable octahedral complex.[6]
 [12] This high stability is critical in radiopharmaceutical applications to prevent the release of the radionuclide in vivo, which could lead to off-target radiation damage.[13]
- Bioconjugation Domain: The aminoxy group is a soft nucleophile that reacts specifically with
 the carbonyl group of aldehydes or ketones under mildly acidic conditions (pH 4-6) to form a
 robust oxime bond. This reaction is highly selective and proceeds efficiently in aqueous
 environments, making it ideal for modifying sensitive biomolecules.[10][14]

Experimental Protocols

The following sections provide detailed methodologies for the two primary applications of this chelator: conjugation to a biomolecule and subsequent radiolabeling.

Protocol: Conjugation via Oxime Ligation

Foundational & Exploratory





This protocol describes the conjugation of the aminoxy-functionalized chelator to a biomolecule (e.g., an antibody) that has been previously modified to introduce an aldehyde or ketone group.

Materials:

- Aldehyde/ketone-modified antibody (in a suitable buffer like MES or acetate, pH 5.0-6.0)
- EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)
- Aniline (catalyst, optional but recommended)
- Reaction Buffer: 100 mM MES or Sodium Acetate, pH 5.5
- Purification system (e.g., size-exclusion chromatography, dialysis)

Methodology:

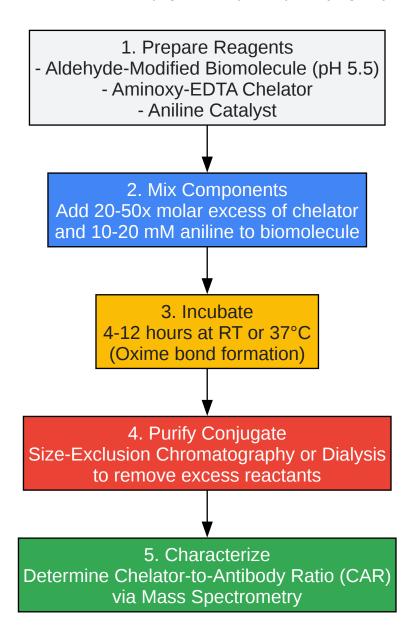
- Preparation of Reagents:
 - Dissolve the EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the Reaction Buffer to a final concentration of 10-20 mM.
 - Prepare a fresh stock solution of aniline in an organic solvent like DMSO or directly in the reaction buffer.
- Conjugation Reaction:
 - To the aldehyde-modified antibody solution, add the chelator solution to achieve a 20- to 50-fold molar excess of chelator over the antibody.
 - If using a catalyst, add aniline to a final concentration of 10-20 mM.
 - Incubate the reaction mixture at room temperature or 37°C for 4-12 hours with gentle agitation.
- Purification:



- Remove the excess, unconjugated chelator and catalyst from the antibody-chelator conjugate.
- This is typically achieved using size-exclusion chromatography (e.g., a PD-10 desalting column) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization:

 Determine the average number of chelators per antibody (chelator-to-antibody ratio or CAR) using methods such as MALDI-TOF mass spectrometry or by chelating a known amount of a non-radioactive metal (e.g., Indium) and quantifying it by ICP-MS.





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Diagram 2: Experimental workflow for bioconjugation via oxime ligation.

Protocol: Radiolabeling with Indium-111

This protocol outlines the chelation of a radioactive metal, Indium-111 (111In), to the purified antibody-EDTA conjugate.

Materials:

- Purified antibody-EDTA conjugate
- ¹¹¹InCl₃ in 0.05 M HCl
- Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5
- Quenching Solution: 50 mM DTPA or EDTA solution
- Instant Thin-Layer Chromatography (ITLC) strips
- Mobile Phase: 0.1 M Sodium Citrate, pH 6.0

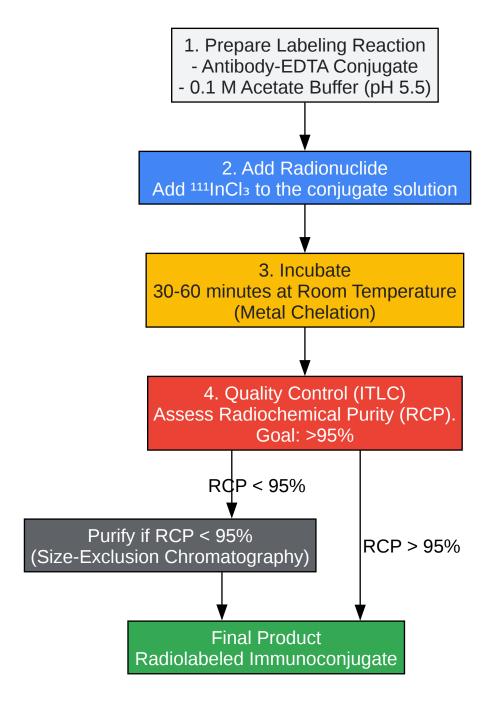
Methodology:

- · Preparation:
 - In a clean vial, add a specific amount of the antibody-EDTA conjugate (e.g., 100 μg).
 - Add the Labeling Buffer to adjust the pH to approximately 5.5, which is optimal for ¹¹¹In chelation by EDTA.
- Radiolabeling Reaction:
 - Add the desired amount of 111 InCl3 (e.g., 1-5 mCi) to the vial containing the conjugate.
 - Gently mix and incubate at room temperature for 30-60 minutes.
- Quenching (Optional):



- To chelate any remaining free ¹¹¹In, add a small volume of the quenching solution (DTPA or EDTA) and incubate for an additional 5 minutes.
- · Quality Control:
 - Determine the radiochemical purity (RCP) using ITLC.
 - Spot a small aliquot of the reaction mixture onto an ITLC strip.
 - Develop the strip using the mobile phase. In this system, the radiolabeled antibody remains at the origin (Rf = 0.0), while free 111 In-citrate complex migrates with the solvent front (Rf = 1.0).
 - Measure the radioactivity distribution on the strip using a gamma counter or radio-TLC scanner to calculate the RCP. An RCP >95% is typically desired.
- Purification (if necessary):
 - If the RCP is below the desired threshold, purify the radiolabeled conjugate using a size-exclusion column to remove free ¹¹¹In.





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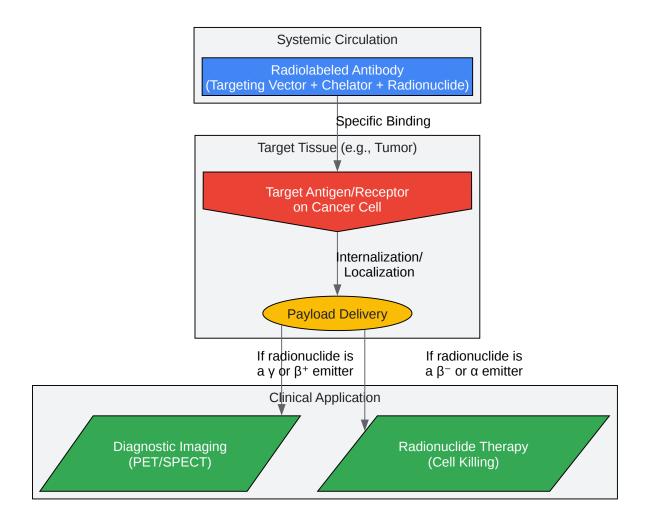
Diagram 3: Experimental workflow for radiolabeling with Indium-111.

Application in Targeted Radiopharmaceuticals

The ultimate goal of using **EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)** is to create a targeted radiopharmaceutical. Once an antibody or other targeting vector is conjugated and radiolabeled, it can be administered in vivo. The targeting moiety directs the agent to a specific



site (e.g., a tumor expressing a particular antigen), where the radionuclide payload can be used for imaging or therapy.



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Diagram 4: Conceptual pathway for a targeted radiopharmaceutical.



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- To cite this document: BenchChem. [structure of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)].
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